molecular formula C16H16ClFN2O3S2 B2356757 1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-fluorophenyl)piperazine CAS No. 1020970-75-5

1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-fluorophenyl)piperazine

Cat. No.: B2356757
CAS No.: 1020970-75-5
M. Wt: 402.88
InChI Key: YJHIQSYZNCPVSL-UHFFFAOYSA-N
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Description

1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-fluorophenyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique combination of a thienyl group, a sulfonyl group, and a piperazine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-fluorophenyl)piperazine typically involves multiple steps, starting with the preparation of the thienyl and piperazine intermediates. Common synthetic routes include:

    Thienyl Intermediate Preparation: The thienyl intermediate can be synthesized through chlorination of thiophene, followed by sulfonylation to introduce the sulfonyl group.

    Piperazine Intermediate Preparation: The piperazine intermediate is prepared by reacting 2-fluoroaniline with piperazine under suitable conditions.

These intermediates are then coupled through an acetylation reaction to form the final compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-fluorophenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-fluorophenyl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[(5-Bromo-2-thienyl)sulfonyl]acetyl}-4-(2-fluorophenyl)piperazine
  • 1-{[(5-Methyl-2-thienyl)sulfonyl]acetyl}-4-(2-fluorophenyl)piperazine

Uniqueness

1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-fluorophenyl)piperazine is unique due to the presence of the chloro group, which can influence its reactivity and biological activity

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)sulfonyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN2O3S2/c17-14-5-6-16(24-14)25(22,23)11-15(21)20-9-7-19(8-10-20)13-4-2-1-3-12(13)18/h1-6H,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHIQSYZNCPVSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CS(=O)(=O)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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